![molecular formula C12H21NO2 B13340499 Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13340499.png)
Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate is a spiro compound characterized by its unique bicyclic structure. Spiro compounds are known for their inherent rigidity and three-dimensional structural properties, making them valuable in various fields of research and application .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
科学的研究の応用
Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of metabolic pathways or the inhibition of disease-related processes .
類似化合物との比較
Similar Compounds
- Methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride
- Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate stands out due to its specific structural features, which confer unique chemical and biological properties. Its spiro structure provides rigidity and three-dimensionality, making it a valuable scaffold for drug discovery and other applications .
特性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-9-3-5-12(6-4-9)8-13-7-10(12)11(14)15-2/h9-10,13H,3-8H2,1-2H3 |
InChIキー |
WBNXCESVQFCKJA-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2(CC1)CNCC2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



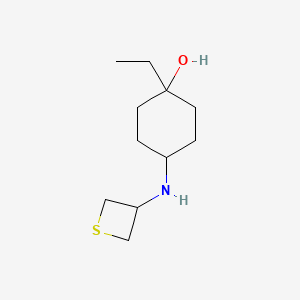
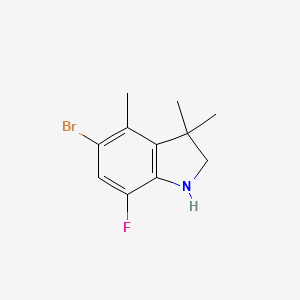
![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13340444.png)
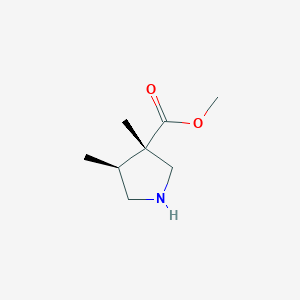
![1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13340457.png)

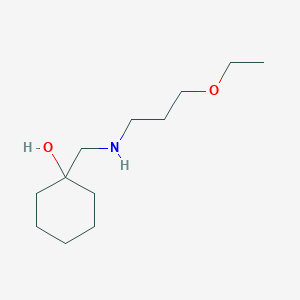
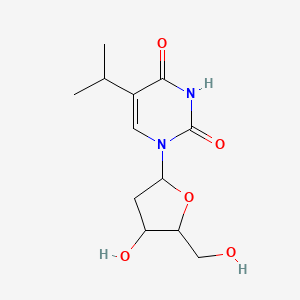

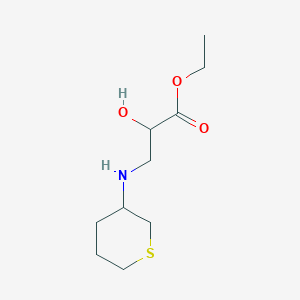
![1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13340498.png)
![6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13340500.png)
![tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13340506.png)
